2-(4-Iodothiophen-2-yl)-1,3-dioxolane

Description

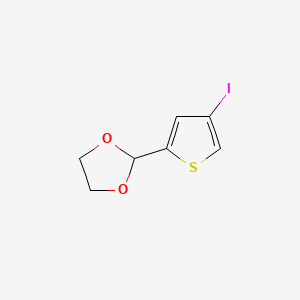

2-(4-Iodothiophen-2-yl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring (a five-membered cyclic ether) substituted with a 4-iodothiophen-2-yl group.

Properties

IUPAC Name |

2-(4-iodothiophen-2-yl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXKIERNMMCBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CS2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodothiophen-2-yl)-1,3-dioxolane typically involves the iodination of thiophene followed by the formation of the dioxolane ring. One common method involves the reaction of 2-thiophenecarboxaldehyde with iodine in the presence of an oxidizing agent to form 4-iodo-2-thiophenecarboxaldehyde. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodothiophen-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted thiophene derivative.

Scientific Research Applications

2-(4-Iodothiophen-2-yl)-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of conductive polymers and other advanced materials.

Medicinal Chemistry:

Biological Studies: Used as a probe or intermediate in the study of biological systems and processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodothiophen-2-yl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and physicochemical properties of 2-(4-Iodothiophen-2-yl)-1,3-dioxolane with similar iodinated 1,3-dioxolane derivatives:

Notes:

- Electronic Effects : The thiophene ring in the target compound introduces electron-rich sulfur, enhancing reactivity in metal-catalyzed reactions compared to phenyl or alkyl substituents.

- Steric Effects : Bulky substituents (e.g., bis-iodophenyl in ) reduce reaction rates in cross-couplings, whereas smaller groups (e.g., iodoethyl in ) favor faster kinetics.

Spectral and Physical Properties

- NMR Data :

- Retention Behavior : 1,3-dioxolane derivatives generally exhibit moderate retention times in chromatographic systems (e.g., 5.379 min in GC analysis ), influenced by substituent polarity.

Biological Activity

2-(4-Iodothiophen-2-yl)-1,3-dioxolane is a compound belonging to the class of 1,3-dioxolanes, which have garnered attention for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodothiophene and appropriate diols under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been explored in several studies. The following sections detail its antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have demonstrated that compounds within the 1,3-dioxolane class exhibit significant antibacterial activity against various strains of bacteria. For example, a study showed that derivatives containing the dioxolane structure displayed effective inhibition against:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus and S. epidermidis, indicating potent antibacterial properties .

Antifungal Activity

In terms of antifungal activity, this compound has shown effectiveness against Candida albicans. Most derivatives tested exhibited excellent antifungal properties, with significant inhibition observed in concentrations lower than those required for antibacterial effects .

Comparative Biological Activity Data

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 (against S. aureus) | <500 (against C. albicans) |

| Other Dioxolanes | Varies (generally lower) | Varies (generally higher) |

Case Studies

Several case studies have highlighted the potential of 1,3-dioxolanes in therapeutic applications:

- Antibacterial Efficacy : A series of new dioxolane derivatives were synthesized and tested for their antibacterial properties. The results demonstrated that modifications on the dioxolane ring significantly influenced biological activity, with certain substitutions leading to enhanced efficacy against resistant bacterial strains .

- Antifungal Screening : In a comparative study involving various dioxolanes, it was found that those with electron-withdrawing groups exhibited superior antifungal activity compared to their electron-donating counterparts. This finding emphasizes the importance of structural modifications in optimizing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.